Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIFWLBLQKDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543551 | |
| Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-53-0 | |
| Record name | Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate typically involves the alkylation or acylation of a malonate derivative (such as ethyl potassium malonate or ethyl acetoacetate) with a fluorinated benzoyl chloride or related electrophile. The key reaction is a nucleophilic acyl substitution or condensation forming the β-ketoester structure.
Preparation via Ethyl Potassium Malonate and 2,5-Difluorobenzoyl Chloride
- Starting Materials: Ethyl potassium malonate and 2,5-difluorobenzoyl chloride.
- Reaction Conditions: The reaction is conducted in an aprotic solvent such as acetonitrile, in the presence of triethylamine and magnesium chloride as additives to facilitate the reaction.
- Temperature: Typically around 20°C.
- Yield: Moderate yields around 30-35% have been reported for related difluorophenyl derivatives.
- Mechanism: The malonate anion attacks the acyl chloride, forming the β-ketoester after elimination of chloride ion.
- Reference: Adapted from synthesis of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, which is structurally analogous.
One-Step Transition Metal Mediated Synthesis from 2,5-Difluorobenzonitrile Derivatives
A more recent and efficient method involves a one-step process starting from 2,5-difluorobenzonitrile or related halogenated cyanopyridine derivatives, using transition metals and ethyl haloacetate:
- Starting Materials: 2,5-difluorobenzonitrile (or 2,5,6-trihalo-3-cyanopyridine analogs), ethyl haloacetate (e.g., ethyl chloroacetate, ethyl bromoacetate).
- Catalysts: Transition metal powders such as magnesium, zinc, tin, or others.
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Procedure:
- Activation of transition metal powder at 0-30°C.
- Under inert atmosphere (nitrogen), the metal powder and cyanopyridine derivative are combined in anhydrous solvent and heated to reflux.
- Ethyl haloacetate is added dropwise over 1-3 hours.
- Reaction mixture is refluxed further for 30-60 minutes.
- The mixture is cooled to ~10°C, then treated with concentrated HCl and water.
- The product is filtered, washed, and recrystallized to high purity.
- Yields and Purity: Yields of 80-90% with purity ≥97% after recrystallization are typical.
- Advantages: This method is economical, reproducible, and scalable, with fewer steps than traditional multi-step syntheses.
- Reference: Based on patent US6437140B1 describing analogous syntheses for trihalopyridinyl β-ketoesters, adaptable to difluorophenyl analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Additives | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Ethyl potassium malonate + 2,5-difluorobenzoyl chloride | Ethyl potassium malonate, 2,5-difluorobenzoyl chloride | Triethylamine, MgCl2 | Acetonitrile | ~20°C | ~30-35 | Not specified | Moderate yield, classical approach |
| One-step transition metal mediated | 2,5-difluorobenzonitrile, ethyl haloacetate | Mg powder (or Zn, Sn etc.) | Anhydrous THF or diethyl ether | Reflux (~66-80°C for THF) | 80-90 | ≥97 | High yield, one-step, scalable |
Detailed Research Findings and Notes
- The transition metal mediated method provides a significant improvement in yield and purity over classical methods that involve multiple steps and lower overall efficiency.
- Activation of the metal powder and rigorous exclusion of moisture (vacuum and nitrogen atmosphere) are critical for high yield and reproducibility.
- The choice of ethyl haloacetate influences the reaction rate and purity; ethyl chloroacetate and ethyl bromoacetate are commonly used.
- Post-reaction treatment with concentrated hydrochloric acid and controlled recrystallization ensures removal of impurities and high purity product.
- The method avoids the use of diethyl malonate, which was traditionally employed but resulted in lower yields and more complex purification.
- The process is adaptable to various fluorinated aromatic systems, including 2,5-difluorophenyl substituents, by selecting appropriate starting cyanopyridine or benzoyl derivatives.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, and what reaction conditions optimize yield?
Methodological Answer: The compound is typically synthesized via Claisen condensation or esterification of 3-(2,5-difluorophenyl)-3-oxopropanoic acid with ethanol. Key steps include:
- Using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate the active methylene group.
- Employing aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) to minimize side reactions.
- Maintaining reflux conditions (70–90°C) to drive esterification to completion.
Yield optimization requires strict control of stoichiometry, anhydrous conditions, and post-synthesis purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., fluorine atoms on the phenyl ring).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>90% is typical; see for QC protocols).
- Mass Spectrometry (MS) : Exact mass analysis (e.g., 228.0665 Da) for molecular formula validation .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Short-term stability : Store at room temperature in amber glass bottles to prevent photodegradation.
- Long-term stability : Seal under inert gas (N₂ or Ar) and store at 2–8°C to avoid hydrolysis of the ester group.
Degradation pathways (e.g., ester hydrolysis or keto-enol tautomerization) can be monitored via HPLC or LC-MS .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in complex organic syntheses?
Methodological Answer:
- Use isotopic labeling (e.g., O or H) to track oxygen or hydrogen migration during reactions.
- Perform density functional theory (DFT) calculations to model transition states and intermediates.
- Validate mechanisms using kinetic studies (e.g., varying catalyst concentrations) and in situ IR spectroscopy to detect transient species .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
Methodological Answer: The 2,5-difluorophenyl group enhances lipophilicity and target binding affinity , making it a key intermediate in TRK kinase inhibitors (e.g., for cancer therapy).
Q. How can degradation products of this compound be identified and quantified?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
- LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed carboxylic acid derivatives).
- Stability-indicating methods : Develop HPLC protocols with baseline separation of all degradation peaks .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes).
- Quantum mechanical/molecular mechanical (QM/MM) simulations : Model reaction pathways in solvent environments.
- Machine learning : Train models on existing reaction databases to predict regioselectivity .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic reactions : Use controlled addition of reagents and cooling systems to prevent runaway reactions.
- Purification bottlenecks : Switch from column chromatography to recrystallization or distillation for large batches.
- Solvent recovery : Implement green chemistry principles (e.g., solvent recycling) to reduce waste .
Q. How can alternative synthetic routes (e.g., biocatalytic methods) be explored for this compound?
Methodological Answer:
Q. What are the implications of halogen substitution patterns (e.g., 2,5-difluoro vs. 3,5-difluoro) on the compound’s properties?
Methodological Answer:
- Electronic effects : Fluorine at position 2 and 5 increases electron-withdrawing effects, stabilizing the keto form.
- Steric effects : Compare crystallographic data to assess how substitution impacts molecular packing.
- Biological activity : Test analogs in cellular assays to correlate substitution patterns with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
